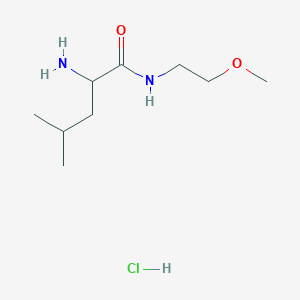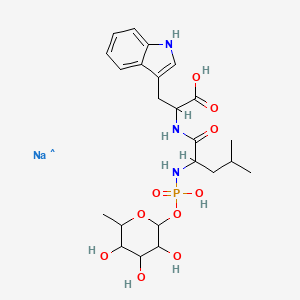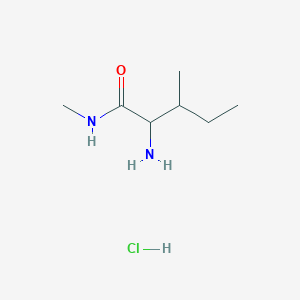
4 Hydroxynonenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxynonenal, also known as 4-hydroxy-2-nonenal, is an α,β-unsaturated hydroxyalkenal produced by lipid peroxidation in cells. It is a colorless oil found throughout animal tissues, with higher quantities during oxidative stress due to increased lipid peroxidation. This compound plays a key role in cell signal transduction, influencing various pathways from cell cycle events to cellular adhesion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxynonenal can be synthesized from (2E,4E)-2,4-alkadienals through a one-pot reduction-oxygenation process using molecular oxygen and triethylsilane in the presence of cobalt (II) porphyrin as a catalyst, followed by treatment with trimethylphosphite .
Industrial Production Methods: Industrial production of 4-Hydroxynonenal typically involves the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and their 15-lipoxygenase metabolites .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxynonenal undergoes various chemical reactions, including:
Oxidation: Conversion to 4-hydroperoxy-trans-2-nonenal.
Reduction: Formation of 4-hydroxy-trans-2-nonenal.
Substitution: Michael addition reactions with nucleophiles like thiol or amino groups.
Common Reagents and Conditions:
Oxidation: Molecular oxygen.
Reduction: Triethylsilane.
Substitution: Nucleophiles such as cysteine, histidine, and lysine.
Major Products:
Oxidation: 4-hydroperoxy-trans-2-nonenal.
Reduction: 4-hydroxy-trans-2-nonenal.
Substitution: Michael adducts with nucleophiles.
Applications De Recherche Scientifique
4-Hydroxynonenal has diverse applications in scientific research:
Chemistry: Studied for its reactivity and formation of Michael adducts.
Biology: Investigated for its role in cell signal transduction and oxidative stress.
Industry: Used as a biomarker for oxidative stress and lipid peroxidation.
Mécanisme D'action
4-Hydroxynonenal exerts its effects through its high reactivity, primarily due to the conjugated system of a C=C double bond and a C=O carbonyl group. This structure provides a partial positive charge to carbon 3, making it prone to attack by nucleophiles. The compound forms stable Michael adducts with proteins, targeting cysteine, histidine, and lysine residues . It also forms Schiff bases with arginine and lysine .
Comparaison Avec Des Composés Similaires
- 4-oxo-trans-2-nonenal
- 4-hydroxy-trans-2-hexenal
- 4-hydroperoxy-trans-2-nonenal
- 4,5-epoxy-trans-2-decenal
Uniqueness: 4-Hydroxynonenal is unique due to its high reactivity and ability to form stable adducts with proteins, influencing various cellular processes. Its role in oxidative stress and lipid peroxidation makes it a valuable biomarker and a subject of extensive research .
Propriétés
IUPAC Name |
4-hydroxynon-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFIQYAHPMBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860989 |
Source


|
| Record name | 4-Hydroxynon-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00860989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)

![[Amino({1-[(tert-butoxy)carbonyl]piperidin-2-yl})methylidene]azanium chloride](/img/structure/B12434861.png)





![(S)-2-(((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)pent-4-en-1-ol](/img/structure/B12434900.png)
